2-Fluoro-3-(trifluoromethoxy)benzene-1-sulfonyl chloride
Overview
Description
2-Fluoro-3-(trifluoromethoxy)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C7H3ClF4O3S. It is known for its strong acidic properties and is commonly used in various chemical reactions and industrial applications .
Scientific Research Applications
2-Fluoro-3-(trifluoromethoxy)benzene-1-sulfonyl chloride is utilized in various scientific research applications:
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 2-Fluoro-3-(trifluoromethoxy)benzene-1-sulfonyl chloride Similar compounds are known to react at the benzylic position . The benzylic position is a part of the molecule that is directly adjacent to an aromatic system, such as a benzene ring . This position is often the site of chemical reactions due to its unique properties .
Mode of Action
The mode of action of This compound Similar compounds are known to undergo reactions at the benzylic position . These reactions can include free radical bromination, nucleophilic substitution, and oxidation . The exact mode of action would depend on the specific conditions and reagents present in the reaction .
Biochemical Pathways
The specific biochemical pathways affected by This compound Similar compounds are known to participate in reactions at the benzylic position , which can affect various biochemical pathways depending on the specific reaction and the other compounds involved .
Result of Action
The molecular and cellular effects of This compound Similar compounds are known to undergo reactions at the benzylic position , which can result in various molecular and cellular effects depending on the specific reaction and the other compounds involved .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound The action of similar compounds can be influenced by various environmental factors, including temperature, ph, and the presence of other compounds .
Preparation Methods
The preparation of 2-Fluoro-3-(trifluoromethoxy)benzene-1-sulfonyl chloride typically involves the reaction of 2-fluoro-3-(trifluoromethoxy)benzenesulfonic acid with thionyl chloride. This reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride compound . Industrial production methods may vary, but they generally follow similar synthetic routes with adjustments to optimize yield and purity.
Chemical Reactions Analysis
2-Fluoro-3-(trifluoromethoxy)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines to form sulfonamide derivatives.
Oxidation and Reduction Reactions: While specific oxidation and reduction reactions involving this compound are less common, it can participate in such reactions under appropriate conditions.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include amines, palladium catalysts, and boron reagents. The major products formed from these reactions are typically sulfonamide derivatives and coupled aromatic compounds.
Comparison with Similar Compounds
2-Fluoro-3-(trifluoromethoxy)benzene-1-sulfonyl chloride can be compared with other sulfonyl chlorides such as:
4-Chloro-3-(trifluoromethyl)benzenesulfonyl chloride: Similar in structure but with a chloro substituent instead of a fluoro substituent.
2-(Trifluoromethoxy)benzenesulfonyl chloride: Lacks the fluoro substituent, making it less reactive in certain reactions.
The uniqueness of this compound lies in its combination of fluoro and trifluoromethoxy groups, which enhance its reactivity and make it suitable for specific synthetic applications.
Properties
IUPAC Name |
2-fluoro-3-(trifluoromethoxy)benzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF4O3S/c8-16(13,14)5-3-1-2-4(6(5)9)15-7(10,11)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTLCZHMJLDXFPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)S(=O)(=O)Cl)F)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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